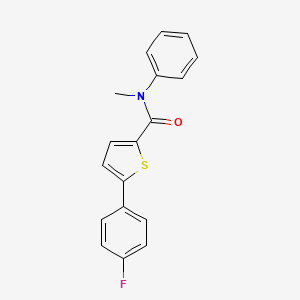

5-(4-fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide

Description

Historical Development of Thiophene Carboxamide Chemistry

Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of thiophene as a benzene contaminant, distinguished by its reactivity with isatin to form indophenin. The Paal-Knorr synthesis, introduced in 1884, became a cornerstone for thiophene derivatization, enabling the cyclization of 1,4-diketones with sulfurizing agents like phosphorus pentasulfide. This method laid the groundwork for functionalizing thiophene cores, including carboxamide substitutions. By the mid-20th century, Campaigne’s mechanistic studies clarified that thiophene synthesis proceeds via thioketone intermediates rather than furan intermediates, refining synthetic strategies.

The introduction of carboxamide groups to thiophenes emerged as a pivotal advancement, driven by their bioisosteric resemblance to peptide bonds and capacity for hydrogen bonding. Early medicinal applications, such as the 1997 synthesis of thiophene carboxamides as serotonin 5-HT4 receptor agonists, demonstrated their therapeutic potential. These derivatives, including 5-(4-fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide, were optimized through structure-activity relationship (SAR) studies, emphasizing substituent effects on receptor affinity and selectivity.

Table 1: Key Synthetic Methods for Thiophene Carboxamides

Position of this compound in Heterocyclic Research

This compound epitomizes the convergence of aromatic heterocycles and functional group diversification. The thiophene core, with its sulfur atom contributing to aromaticity via a 6π-electron system, exhibits enhanced electron density compared to benzene, favoring electrophilic substitutions at the α-positions. The 2-carboxamide group introduces hydrogen-bonding capacity, while the 4-fluorophenyl and N-methyl-N-phenyl groups confer steric bulk and lipophilicity, critical for membrane permeability and target engagement.

In heterocyclic research, its structure aligns with "privileged scaffolds" that bind multiple receptor types. For instance, thiophene carboxamides have shown affinity for serotonin receptors, kinase inhibitors, and antimicrobial targets. The fluorophenyl moiety enhances metabolic stability and modulates electronic properties through inductive effects, a strategy validated in FDA-approved drugs like canagliflozin.

Significance in Fluorinated Heterocyclic Medicinal Chemistry

Fluorination at the 4-position of the phenyl ring is a deliberate design choice, leveraging fluorine’s electronegativity to influence pharmacokinetics and target interactions. The C-F bond’s stability resists oxidative metabolism, prolonging half-life, while its dipole moment enhances binding to hydrophobic pockets via dipole-dipole interactions. In the context of thiophene derivatives, fluorination has been instrumental in optimizing antidiabetic (e.g., ipragliflozin) and anticancer agents (e.g., compounds targeting topoisomerase IIα).

The 4-fluorophenyl group in this compound may also mitigate torsional strain, favoring planar conformations that improve stacking interactions with aromatic residues in enzyme active sites. Comparative studies of fluorinated vs. non-fluorinated analogs in serotonin receptor agonism have demonstrated marked improvements in potency and selectivity, underscoring fluorine’s role in medicinal optimization.

Privileged Structure Status in Drug Discovery Research

Privileged structures are molecular frameworks recurrently identified in bioactive compounds across diverse targets. The thiophene-2-carboxamide motif meets this criterion, evidenced by its prevalence in antimicrobial, anticancer, and central nervous system (CNS) therapeutics. The compound’s scaffold combines three privileged elements:

- Thiophene Ring : A sulfur-containing heterocycle with proven versatility in drug design.

- Carboxamide Group : A hydrogen-bond donor/acceptor critical for target binding.

- Fluorinated Aromatic System : Enhances bioavailability and target affinity.

For example, molecular docking studies of analogous thiophene carboxamides reveal interactions with conserved residues in serotonin receptors (e.g., π-π stacking with Phe341 in 5-HT4). Similarly, the N-methyl-N-phenyl substitution prevents amide bond hydrolysis, a common metabolic vulnerability, thereby improving pharmacokinetic profiles.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS/c1-20(15-5-3-2-4-6-15)18(21)17-12-11-16(22-17)13-7-9-14(19)10-8-13/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQDFHUJYWHNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the reaction of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid chloride in the presence of a base, followed by subsequent reactions to introduce the N-methyl-N-phenyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiophene carboxamide derivatives, including 5-(4-fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide, as promising anticancer agents. These compounds are designed as biomimetics of Combretastatin A-4 (CA-4), a known anticancer drug that targets the colchicine binding site of tubulin, disrupting microtubule formation and inhibiting cancer cell proliferation.

Key Findings:

- Mechanism of Action: The compound exhibits significant cytotoxicity against various cancer cell lines, including Hep3B hepatocellular carcinoma cells, with reported IC50 values as low as 7.66 µg/mL for certain derivatives .

- Structure-Activity Relationship (SAR): Modifications to the halogen positions on the phenyl ring enhance anticancer activity, indicating that specific substitutions can optimize efficacy .

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

| Compound Name | IC50 Value (µg/mL) | Cell Line |

|---|---|---|

| This compound | 7.66 | Hep3B |

| N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 11.6 | Hep3B |

| N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | <11.6 | Hep3B |

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent against enterovirus 71 (EV71), which is responsible for hand, foot, and mouth disease.

Key Findings:

- Potency Against EV71: A related compound, N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, demonstrated low micromolar activity against EV71 with an EC50 value of 1.42 µM . This suggests that structural analogs may retain similar antiviral properties.

- Importance of Core Structure: The thiophene core is critical for antiviral activity, indicating that modifications to the side chains can significantly influence efficacy against viral targets .

Table 2: Antiviral Activity Against Enterovirus 71

| Compound Name | EC50 Value (µM) | Reference Compound EC50 (µM) |

|---|---|---|

| N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide | 1.42 | Enviroxime: 0.15 |

Mechanistic Insights and Future Directions

The ongoing research into thiophene carboxamides emphasizes their potential in drug development. The ability to modify the phenyl and thiophene rings allows for the optimization of pharmacokinetic properties and target specificity.

Case Study: Inhibition of IKK-2

A study on thiophene carboxamides as inhibitors of IKK-2 revealed their potential in modulating inflammatory responses via NF-kB signaling pathways. This opens avenues for developing anti-inflammatory therapies based on this scaffold .

Mechanism of Action

The mechanism by which 5-(4-Fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Target Compound :

- Substituent Effects: The target compound lacks the nitro group at the 5-position of the thiophene ring but retains the 4-fluorophenyl group.

- N-Alkyl/Aryl Groups : The N-methyl-N-phenyl substitution contrasts with the thiazol-2-yl amines in analogs, which could influence solubility and metabolic stability .

Fluorinated Aromatic Derivatives in Pyrazole and Thiazole Systems

, and 8 describe fluorinated pyrazole and thiazole derivatives, such as:

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde (): Features a dihydropyrazole core with fluorophenyl and phenyl groups. X-ray data show planar conformations, suggesting rigidity that may enhance target selectivity .

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-thiazole derivatives (): Isostructural thiazole-triazole hybrids with perpendicular fluorophenyl orientations, highlighting steric and electronic impacts of fluorine .

Comparison with Target Compound :

- Core Heterocycle : The thiophene ring in the target compound offers distinct π-electron delocalization compared to pyrazole or thiazole cores, which may affect intermolecular interactions .

- Fluorine Positioning : The 4-fluorophenyl group is a common motif across analogs, suggesting its role in enhancing lipophilicity and bioavailability .

Thiophene Carboxamides with Pharmacological Relevance

and mention compounds like 2-thiophenefentanyl (a thiophene carboxamide analog) and N-(4-fluorophenyl)acetamide derivatives , which are structurally distinct but share carboxamide functionalities. For example:

Comparison with Target Compound :

- Pharmacophore Design : The target compound’s N-methyl-N-phenyl groups may mimic steric bulk seen in fentanyl derivatives, though its lack of opioid-related substituents suggests divergent applications .

Biological Activity

5-(4-fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, focusing on its anticancer and antiviral activities, as well as its interactions at the molecular level.

Chemical Structure and Properties

The compound has a molecular formula of C17H12FNOS and a molecular weight of 297.35 g/mol. Its structure features a thiophene ring, which is known for contributing to various biological activities due to its unique electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that these derivatives act as biomimetics of the well-known anticancer drug Combretastatin A-4 (CA-4), which targets tubulin and disrupts microtubule formation in cancer cells.

Key Findings:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant activity against Hep3B liver cancer cells, with an IC50 value comparable to that of CA-4. Specifically, derivatives with modifications at the phenyl group showed enhanced potency, indicating structure-activity relationships (SAR) are crucial for efficacy .

- Mechanism of Action : The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Molecular dynamics simulations confirmed that these interactions are stable over time, suggesting a robust mechanism for anticancer activity .

| Compound | IC50 (μM) | Cell Type | Mechanism of Action |

|---|---|---|---|

| This compound | 5.46 | Hep3B (Liver Cancer) | Tubulin binding, Microtubule disruption |

| CA-4 | 6.00 | Hep3B (Liver Cancer) | Tubulin binding, Microtubule disruption |

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have been explored for antiviral applications. Notably, modifications in the thiophene structure have shown promise against various viral targets.

Key Findings:

- Inhibition Studies : Some derivatives exhibited activity against RNA viruses, with EC50 values indicating effective inhibition at low concentrations. For instance, certain compounds demonstrated EC50 values below 10 μM against Hepatitis C virus (HCV) NS5B polymerase .

| Compound | EC50 (μM) | Virus Type | Target |

|---|---|---|---|

| This compound | <10 | HCV | NS5B Polymerase |

| Benzimidazole Derivative | 3.4 | HCV | NS5B Polymerase |

Case Studies

- Hep3B Cell Line : In a comparative study involving several thiophene carboxamide derivatives, this compound was among the top performers in terms of cytotoxicity and mechanism of action similar to CA-4.

- Antiviral Efficacy : In research targeting HCV, compounds derived from this scaffold were assessed for their ability to inhibit viral replication effectively. The results indicated that structural modifications significantly impacted their antiviral potency.

Q & A

Basic: What are the optimal synthetic routes for 5-(4-fluorophenyl)-N-methyl-N-phenylthiophene-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with substituted aryl amines and thiophene precursors. Key methods include:

- Microwave-assisted synthesis : Enhances reaction efficiency and yield under controlled temperature and solvent conditions (e.g., cyclohexanone with sulfur and aluminum oxide as a catalyst) .

- Solvent-free fusion : Suitable for thermally stable intermediates, avoiding solvent contamination and simplifying purification .

- Condensation reactions : For example, coupling fluorophenyl derivatives with methyl-phenylamine groups via carboxamide linkages, monitored by TLC for completion .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

Comprehensive characterization requires:

- NMR spectroscopy : H and C NMR to confirm substituent positions on the thiophene ring and fluorophenyl groups .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 311.31 g/mol for similar fluorophenyl-thiophene derivatives) .

- Infrared (IR) spectroscopy : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .

- Elemental analysis : To validate purity and stoichiometry .

Advanced: How can researchers resolve contradictions in spectroscopic data for fluorophenyl-thiophene derivatives?

Answer:

Discrepancies in spectral assignments can arise from isomerism or solvent effects. Methodological approaches include:

- Cross-validation with crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data (e.g., intramolecular C–H···O interactions in similar carboxamides) .

- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers in N-methyl groups) .

Advanced: What experimental strategies optimize yield in multi-step syntheses of this compound?

Answer:

Yield optimization requires:

- Stepwise purification : Column chromatography after each synthetic step to isolate intermediates .

- Catalyst screening : For example, using basic catalysts (e.g., KCO) in carboxamide formation to reduce side reactions .

- Reaction monitoring : Real-time FTIR or in situ NMR to track intermediate formation and adjust conditions .

Advanced: How does crystallography inform the molecular interactions of this compound?

Answer:

X-ray crystallography reveals:

- Hydrogen-bonding networks : Intermolecular N–H···O bonds stabilize crystal packing, influencing solubility and stability .

- Torsional angles : Fluorophenyl-thiophene dihedral angles (e.g., ~30–40°) impact π-π stacking and electronic properties .

- Halogen interactions : C–F···π contacts that may affect binding in biological targets .

Advanced: What in vitro assays are suitable for studying this compound’s bioactivity?

Answer:

For medicinal chemistry applications:

- Enzyme inhibition assays : Use fluorogenic substrates to measure activity against kinases or proteases .

- Cellular uptake studies : LC-MS quantification in cell lysates to assess permeability .

- Docking simulations : Molecular docking with target proteins (e.g., COX-2 or EGFR) to predict binding modes .

Advanced: How can researchers address solubility challenges in pharmacological studies?

Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide nitrogen .

- Nanoparticle encapsulation : Lipid-based carriers to enhance bioavailability .

Advanced: What strategies validate the compound’s stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.